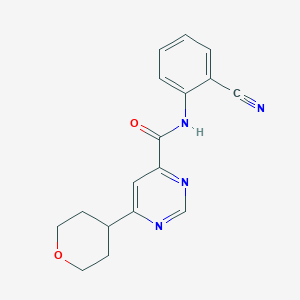

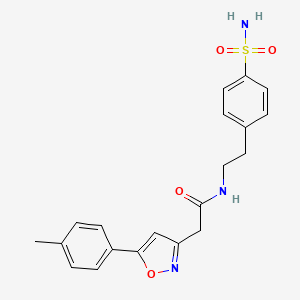

![molecular formula C13H19ClN2O2 B2590622 1-Methylspiro[indoline-3,3'-piperidin]-2-one CAS No. 1330756-11-0](/img/structure/B2590622.png)

1-Methylspiro[indoline-3,3'-piperidin]-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylspiro[indoline-3,3'-piperidin]-2-one is a synthetic compound that has been studied for its potential applications in scientific research. This molecule has a unique structure that makes it an interesting target for synthesis and investigation.

Scientific Research Applications

c-Met/ALK Inhibition and Antitumor Activities

1-Methylspiro[indoline-3,3'-piperidin]-2-one derivatives exhibit significant biological activities, particularly as inhibitors of c-Met/ALK. A novel aminopyridyl/pyrazinyl-substituted derivative, identified as a potent and highly selective c-Met/ALK dual inhibitor, demonstrated effectiveness in inhibiting c-Met phosphorylation and showed substantial tumor growth inhibition in human gastric carcinoma xenograft models (Li et al., 2013).

Anti-Tumor Activities and Molecular Docking

1'-Methylspiro[indoline-3,4'-piperidine] derivatives were designed and synthesized, showing promising antiproliferative activities against various cell lines, such as BEL-7402, A549, and HeLa. Molecular docking studies revealed strong affinities and appropriate binding poses of these compounds on the active sites of target proteins, suggesting their potential as anti-tumor agents (Li et al., 2020).

Synthesis Techniques and Applications

The synthesis techniques for 1-Methylspiro[indoline-3,3'-piperidin]-2-one and its derivatives are crucial in medicinal chemistry. Research has focused on developing efficient synthesis methods for these compounds due to their significant scaffold in various biologically active compounds. One study detailed an efficient method to synthesize these compounds with high chemo-, regio-, and stereoselectivity, showing good antimicrobial and antitubercular activities (Dandia et al., 2013). Another study presented a convenient synthesis method using an intramolecular palladium-catalyzed α-arylation reaction (Pfefferkorn & Choi, 2008).

Green Synthesis and Ultrasound-Assisted Methods

Recent advancements include green synthesis methods and ultrasound-assisted synthesis, showcasing the versatility and adaptability of the synthesis processes for these compounds, offering environmentally friendly and efficient approaches https://consensus.app/papers/efficient-ultrasoundassisted-synthesis-zou/1e03a8e9d2975748aaede7d6b882b8ae/?utm_source=chatgpt" target="_blank">(Feng et al., 2016; Zou et al., 2012)

properties

IUPAC Name |

1-methylspiro[indole-3,3'-piperidine]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-15-11-6-3-2-5-10(11)13(12(15)16)7-4-8-14-9-13/h2-3,5-6,14H,4,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVNSFIYTRKAIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3(C1=O)CCCNC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylspiro[indoline-3,3'-piperidin]-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate](/img/structure/B2590539.png)

![5-((4-Benzylpiperazin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2590540.png)

![5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2590542.png)

![7-Chloro-6-methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2590544.png)

![2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2590548.png)

![2-[1-(2-Pyrazol-1-ylethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2590550.png)

![4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-hydrazinopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2590551.png)